4-Acetamido-2-aminobenzoic acid
Overview
Description
4-Acetamido-2-aminobenzoic acid is an organic compound that consists of a benzoic acid core with an acetamido group at the 4-position and an amino group at the 2-position. This compound is known for its role in various chemical and biological applications due to its unique structural properties .
Mechanism of Action
Target of Action
It is known that this compound is the acetyl derivative of para-aminobenzoic acid (paba) . PABA is a key compound in the synthesis of folic acid, which is essential for bacterial growth . Therefore, it’s plausible that 4-Acetamido-2-aminobenzoic acid might interact with the same biochemical pathways.
Mode of Action
Given its structural similarity to PABA, it might interfere with the synthesis of folic acid, similar to how sulfonamides work . Sulfonamides are known to compete with PABA for incorporation into folic acid , inhibiting bacterial growth.
Biochemical Pathways
If it acts similarly to paba, it could impact the synthesis of folic acid, a crucial component for dna replication in bacteria .
Result of Action
If it acts similarly to PABA, it could potentially inhibit bacterial growth by interfering with folic acid synthesis .
Biochemical Analysis
Biochemical Properties
4-Acetamido-2-aminobenzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of folate. It interacts with enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase, which are involved in the conversion of chorismate to para-aminobenzoic acid in bacteria . These interactions are essential for the production of folate, a vital cofactor in various metabolic processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of folate, which is crucial for DNA synthesis and repair. This compound can modulate cell function by influencing the availability of folate, thereby impacting cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. It acts as a substrate for enzymes involved in folate synthesis, facilitating the conversion of chorismate to para-aminobenzoic acid. This interaction is crucial for the production of folate, which is necessary for various cellular functions, including DNA synthesis and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time The stability and degradation of this compound are important factors to considerIn vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to support normal cellular functions by facilitating folate synthesis. At higher doses, it can exhibit toxic effects, including disruptions in cellular metabolism and adverse effects on organ function. These threshold effects highlight the importance of dosage regulation in therapeutic applications .
Metabolic Pathways
This compound is involved in the metabolic pathways related to folate synthesis. It interacts with enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase, which are essential for the conversion of chorismate to para-aminobenzoic acid. This interaction is crucial for maintaining the metabolic flux and ensuring the availability of folate for various cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its availability for biochemical reactions. The localization and accumulation of this compound within specific tissues can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamido-2-aminobenzoic acid typically involves the acetylation of 2-aminobenzoic acid. The process begins with the reaction of 2-aminobenzoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions. The reaction is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Acetamido-2-aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated products.
Scientific Research Applications
4-Acetamido-2-aminobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Industry: Utilized in the manufacture of pharmaceuticals and as a reagent in various chemical processes.
Comparison with Similar Compounds
4-Acetamidobenzoic acid: Similar structure but lacks the amino group at the 2-position.
2-Aminobenzoic acid: Similar structure but lacks the acetamido group at the 4-position.
4-Aminobenzoic acid: Similar structure but lacks the acetamido group and has an amino group at the 4-position.
Uniqueness: 4-Acetamido-2-aminobenzoic acid is unique due to the presence of both acetamido and amino groups on the benzoic acid core. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar counterparts .
Properties
IUPAC Name |
4-acetamido-2-aminobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,10H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQWBWVICSDDSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195714 | |
Record name | 4-Acetylamino-2-aminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43134-76-5 | |
Record name | 4-Acetylamino-2-aminobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043134765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetylamino-2-aminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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